![molecular formula C8H13N5O2 B1675626 LY233053 CAS No. 125546-04-5](/img/structure/B1675626.png)
LY233053
描述
LY-233053 是一种合成有机化合物,以其作为 N-甲基-D-天冬氨酸受体的竞争性拮抗剂而闻名。该受体是谷氨酸受体的一种亚型,在突触可塑性和记忆功能中起着至关重要的作用。 LY-233053 已被研究其在各种神经系统和心血管疾病中的潜在治疗应用 .
科学研究应用
Neuroscience Research
LY 233053 has been extensively utilized in neuroscience to explore the mechanisms of synaptic transmission and plasticity. Its ability to block NMDA receptors allows researchers to study the role of these receptors in learning and memory processes.
- Case Study : In experimental models of central nervous system ischemia, LY 233053 demonstrated efficacy in reducing neurological damage, highlighting its potential therapeutic benefits in stroke and related conditions.
Pharmacological Studies
The compound serves as a valuable tool in pharmacological research for developing new treatments targeting NMDA receptors.
- Application : It has been investigated for its effects on various neurological disorders, including:
- Epilepsy : LY 233053 has shown promise in blocking NMDA-induced convulsions in animal models with an effective dose (ED50) of approximately 14.5 mg/kg.
- Alzheimer’s Disease : By modulating glutamate activity, it may offer therapeutic avenues for mitigating symptoms or progression of Alzheimer's disease .
Experimental Biology
In biological experiments, LY 233053 is used to dissect the roles of NMDA receptors in cellular signaling pathways.
- Research Findings : Studies have indicated that LY 233053 can significantly impact synaptic plasticity and neuronal survival under stress conditions by reducing excitotoxicity .
Biochemical Properties
Clinical Implications
The potential clinical applications of LY 233053 are significant:
- Neurological Disorders : Its role as an NMDA antagonist positions it as a candidate for treating conditions characterized by excessive glutamate activity, such as:
- Alzheimer’s Disease
- Acute ischemic stroke
- Epileptic seizures
作用机制
LY-233053 通过竞争性结合 N-甲基-D-天冬氨酸受体发挥作用,从而抑制谷氨酸的作用,谷氨酸是中枢神经系统中主要的兴奋性神经递质。这种抑制阻止了钙离子的过度流入,这会导致神经元损伤和细胞死亡。 所涉及的分子靶点和途径包括 N-甲基-D-天冬氨酸受体复合体和相关的信号级联 .
生化分析
Biochemical Properties
LY233053 is a competitive NMDA receptor antagonist . It potently inhibits NMDA receptor binding to rat brain membranes . It has no appreciable affinity for AMPA or kainate receptors at a concentration of 10 μM . The compound this compound interacts with the NMDA receptor, a type of ionotropic glutamate receptor .
Cellular Effects
This compound has been shown to have high efficacy in reducing neurological damage in two models of experimental central nervous system (CNS) ischemia in the rabbit . It appears to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competitive antagonism at the NMDA receptor . It inhibits NMDA-induced neuronal degeneration and protects from NMDA-induced convulsions in neonatal rats .
Temporal Effects in Laboratory Settings
It has been reported that this compound has a relatively short duration of action .
Dosage Effects in Animal Models
In neonatal rats, this compound selectively blocked NMDA-induced convulsions with an ED50 of 14.5 mg/kg when administered intraperitoneally . The duration of action was relatively short, lasting between 2-4 hours .
Metabolic Pathways
Given its role as a competitive NMDA receptor antagonist, it is likely involved in pathways related to glutamate signaling .
Transport and Distribution
The usefulness of such agents in the clinical setting may be limited by poor central nervous system (CNS) entry .
Subcellular Localization
Given its role as a competitive NMDA receptor antagonist, it is likely to be localized at the cell membrane where NMDA receptors are typically found .
准备方法
LY-233053 的合成涉及多个步骤,从四唑环的制备开始,随后连接到哌啶羧酸。反应条件通常涉及使用二甲基亚砜等溶剂和催化剂,以促进所需产物的形成。 工业生产方法可能会有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化 .
化学反应分析
相似化合物的比较
LY-233053 通常与其他 N-甲基-D-天冬氨酸受体拮抗剂(如 LY-235959 和地佐西平)进行比较。虽然所有这些化合物都具有共同的作用机制,但 LY-233053 在其特定的结合亲和力和药代动力学特性方面是独一无二的。类似的化合物包括:
LY-235959: 另一种具有类似治疗潜力的竞争性拮抗剂。
地佐西平: 一种非竞争性拮抗剂,以其对 N-甲基-D-天冬氨酸受体的强效作用而闻名。
生物活性
LY 233053, also known as cis-(+-)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its potent biological activity and potential therapeutic applications, particularly in neuroprotection and seizure management.
LY 233053 exhibits a high affinity for the NMDA receptor, with an IC50 value of approximately 7 nM . Importantly, it shows no significant affinity for AMPA or kainate receptors at concentrations up to 10 μM , making it a selective NMDA antagonist . This selectivity is crucial for minimizing unwanted side effects often associated with broader spectrum glutamate receptor antagonists.
In Vitro Studies
In vitro experiments demonstrate that LY 233053 effectively inhibits NMDA receptor binding in rat brain membranes, as evidenced by the displacement of [3H]CGS19755 with an IC50 of 107 ± 7 nM . Additionally, it selectively inhibits NMDA-induced depolarization in cortical tissue slices, showing an IC50 of 4.2 ± 0.4 μM .
In Vivo Studies
In vivo studies have confirmed the neuroprotective effects of LY 233053 across various animal models:
- Neonatal Rats : The compound significantly blocked NMDA-induced convulsions with an effective dose (ED50) of 14.5 mg/kg administered intraperitoneally (i.p.). It also demonstrated protective effects against neuronal degeneration induced by NMDA .
- Pigeons : LY 233053 was shown to antagonize NMDA-induced behavioral suppression with an ED50 of 1.3 mg/kg i.m. .
- Mice : The compound protected against seizures induced by maximal electroshock at lower doses (ED50 = 19.9 mg/kg i.p.) compared to doses that impaired motor performance (ED50 = 40.9 mg/kg i.p.) .
Therapeutic Implications
The pharmacological profile of LY 233053 suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as:
- Cerebral Ischemia : Given its ability to inhibit neuronal degeneration and protect against NMDA-induced damage, LY 233053 may be beneficial in acute ischemic events where excitotoxicity plays a critical role .
- Seizure Disorders : Its efficacy in blocking NMDA-induced convulsions positions LY 233053 as a candidate for further development in the management of epilepsy and other seizure-related disorders .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of LY 233053:
Study Type | Model | Effect/Outcome | ED50/IC50 Value |
---|---|---|---|
In Vitro | Rat Brain Membranes | NMDA receptor binding inhibition | IC50 = 7 nM |
In Vitro | Cortical Slices | NMDA-induced depolarization inhibition | IC50 = 4.2 μM |
In Vivo | Neonatal Rats | Blockade of NMDA-induced convulsions | ED50 = 14.5 mg/kg i.p. |
In Vivo | Pigeons | Antagonism of behavioral suppression | ED50 = 1.3 mg/kg i.m. |
In Vivo | Mice | Protection against electroshock-induced seizures | ED50 = 19.9 mg/kg i.p. |
属性
IUPAC Name |
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVTENFCLADRE-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925169 | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125546-04-5 | |
Record name | LY 233053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。